N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, and a dimethylsulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the acetamide moiety.
Reduction: Reduction reactions could target the sulfonamide group or the fluorophenyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound could be used to study the effects of sulfonamide and fluorophenyl groups on biological systems.
Industrial Applications: It might find use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and fluorophenyl group are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-chlorophenyl)acetamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-bromophenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide” may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-9-7-14(8-10-20)12-18-16(21)11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGDECDUFHVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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